Oxazole, 2,3-dihydro-2,3-bis(1-methylethyl)-
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Overview
Description
2,3-Di(propan-2-yl)-2H-1,3-oxazole is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of two isopropyl groups attached to the second and third carbon atoms of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(propan-2-yl)-2H-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-diketones with amines in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of 2,3-Di(propan-2-yl)-2H-1,3-oxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2,3-Di(propan-2-yl)-2H-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3-Di(propan-2-yl)-2H-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,3-Di(propan-2-yl)-2H-1,3-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles and electrophiles in the cellular environment.
Comparison with Similar Compounds
Similar Compounds
2,3-Di(propan-2-yl)-2H-1,3-thiazole: Similar structure but contains sulfur instead of oxygen.
2,3-Di(propan-2-yl)-2H-1,3-imidazole: Contains an additional nitrogen atom in the ring.
2,3-Di(propan-2-yl)-2H-1,3-pyrazole: Contains two nitrogen atoms in the ring.
Uniqueness
2,3-Di(propan-2-yl)-2H-1,3-oxazole is unique due to the presence of oxygen in the ring, which imparts different electronic properties compared to its sulfur or nitrogen analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
2,3-di(propan-2-yl)-2H-1,3-oxazole |
InChI |
InChI=1S/C9H17NO/c1-7(2)9-10(8(3)4)5-6-11-9/h5-9H,1-4H3 |
InChI Key |
MQQOZIDREVVGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N(C=CO1)C(C)C |
Origin of Product |
United States |
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